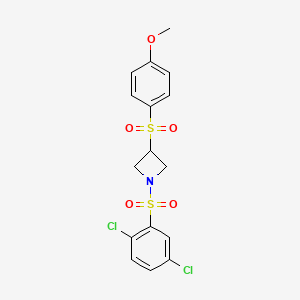

4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

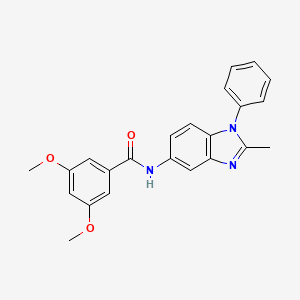

The compound is a complex organic molecule. It contains a 3,4-dimethoxyphenyl group, which is a common motif in many organic compounds . This group consists of a phenyl ring (a six-membered carbon ring) with two methoxy groups (-OCH3) attached at the 3 and 4 positions .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For instance, (3,4-Dimethoxyphenyl)acetonitrile has been used in the synthesis of various compounds . Other methods involve the Povarov reaction or BF3·OEt2-catalyzed cycloaddition .

Molecular Structure Analysis

The molecular structure analysis of similar compounds involves techniques like X-ray crystallography and computational methods like density functional theory (DFT) . These methods help in understanding the 3D structure, bond lengths, bond angles, and other structural parameters .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve transformations of functional groups, bond formation, and bond breaking .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be determined .

Scientific Research Applications

Photophysical and Electrochemical Properties

Compounds with dimethoxyphenyl groups have been extensively studied for their photophysical and electrochemical properties. These studies often focus on understanding the absorption, fluorescence, and electron transfer processes in these molecules. Such properties are crucial for applications in organic electronics, photovoltaics, and as fluorescent markers in biological systems. For instance, studies on substituted 1,2-diarylethenes, including those with dimethoxyphenyl groups, explore their solvent polarity-dependent fluorescence, which is indicative of their potential in sensory applications and organic light-emitting diodes (OLEDs) (Singh & Kanvah, 2001).

Antimicrobial and Anti-Proliferative Activities

Chemical derivatives featuring the dimethoxyphenyl group have shown promising antimicrobial and anti-proliferative activities. These compounds are being explored for their potential in creating new antibacterial, antifungal, and cancer-fighting drugs. For example, N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione exhibit significant inhibitory activities against various pathogenic bacteria and yeast-like fungi. Moreover, some of these compounds have shown potent anti-proliferative activities against different cancer cell lines, highlighting their potential in cancer therapy (Al-Wahaibi et al., 2021).

Novel Synthetic Pathways and Chemical Structures

Research on compounds with the dimethoxyphenyl moiety often involves the development of novel synthetic methods and the discovery of new chemical structures. These efforts not only expand the chemical space for future drug development but also enhance our understanding of molecular interactions and reactivity. For instance, innovative synthetic pathways have led to the creation of unique dimeric bithiophenes with potential antifungal and nematicidal applications, offering new avenues for agricultural and pharmaceutical industries (Wu et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Future research could focus on synthesizing the specific compound “4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione” and studying its properties and potential applications. Similar compounds have shown a wide range of biological activities, suggesting potential uses in medicinal chemistry .

properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-1-oxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5S/c1-17-9-4-3-8(5-10(9)18-2)13-11(14)6-19(16)7-12(13)15/h3-5H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHOZCPBPLNSMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)CS(=O)CC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1H-1,3-benzimidazol-2-ylsulfanyl)acetyl]-N-cyclohexyl-1-hydrazinecarbothioamide](/img/structure/B2851222.png)

![4-Chloro-3-[(methylsulfanyl)methyl]aniline](/img/structure/B2851223.png)

![N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2851229.png)

![dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2851231.png)

![[5-(propan-2-yloxy)-1H-indol-3-yl]methanamine](/img/structure/B2851232.png)

![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid](/img/structure/B2851233.png)

![Tert-butyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2851235.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide](/img/structure/B2851236.png)

![3-{7-[(4-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2851240.png)